3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole
Description
Structure
3D Structure
Properties
Molecular Formula |
C5H3F3IN3O2 |
|---|---|
Molecular Weight |
321.00 g/mol |
IUPAC Name |
3-iodo-1-methyl-4-nitro-5-(trifluoromethyl)pyrazole |
InChI |
InChI=1S/C5H3F3IN3O2/c1-11-3(5(6,7)8)2(12(13)14)4(9)10-11/h1H3 |
InChI Key |
CZCPJBHAGUOZJY-UHFFFAOYSA-N |
Canonical SMILES |
CN1C(=C(C(=N1)I)[N+](=O)[O-])C(F)(F)F |
Origin of Product |
United States |
Preparation Methods
The synthesis begins with constructing the pyrazole ring bearing the trifluoromethyl group. A widely cited approach involves cyclocondensation of 4-ethoxy-1,1,1-trifluoro-3-buten-2-one with methylhydrazine, yielding a regioisomeric mixture of 1-methyl-3-(trifluoromethyl)-1H-pyrazole and 1-methyl-5-(trifluoromethyl)-1H-pyrazole . Separation of these isomers is achieved via fractional distillation under reduced pressure, leveraging differences in boiling points .
Reaction Conditions for Cyclocondensation
| Reactant | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| 4-ethoxy-1,1,1-trifluoro-3-buten-2-one | Ethanol | Reflux | 12 h | 85% |
This step establishes the trifluoromethyl group at the 5-position, critical for subsequent functionalization .
Methylation of the Pyrazole Nitrogen
The 1-methyl group is introduced via N-methylation using dimethyl carbonate (DMC) under basic conditions. For example, 3-ethyl-5-pyrazole carboxylic acid ethyl ester reacts with DMC in the presence of potassium carbonate at 100–150°C and 0.5–1.1 MPa pressure to form 1-methyl-3-ethyl-5-pyrazole carboxylic acid ethyl ester . Analogous conditions apply to the trifluoromethyl-containing pyrazole, where DMC acts as both solvent and methylating agent .
Methylation Protocol
-
Base : K₂CO₃ (1–1.5 equiv)
-
Solvent : Dimethyl carbonate
-
Temperature : 100–120°C
-
Pressure : 0.5–1.1 MPa
Regioselective Nitration at the 4-Position
Nitration is performed using a mixture of nitric acid and sulfuric acid. The electron-withdrawing trifluoromethyl group directs electrophilic attack to the 4-position. For instance, nitration of 1-methyl-5-(trifluoromethyl)-1H-pyrazole with fuming HNO₃ at 0–5°C produces 1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole .
Nitration Parameters
| Nitrating Agent | Solvent | Temperature | Time | Yield |
|---|---|---|---|---|
| HNO₃ (90%) | H₂SO₄ | 0–5°C | 2 h | 78% |
Iodination at the 3-Position
Electrophilic iodination employs N-iodosuccinimide (NIS) or iodine monochloride (ICl). Prior protection of the pyrazole nitrogen with a 1-ethoxyethyl group (using ethyl vinyl ether) prevents undesired side reactions . After iodination, the protecting group is removed via acid hydrolysis.
Iodination Steps
-
Protection : React with ethyl vinyl ether in dichloromethane (20°C, 2 h) .
-
Deprotection : Hydrolyze with HCl (1M) in THF/water (50°C, 1 h) .
Yield : 65–72% after deprotection .
Purification and Characterization
Intermediate and final compounds are purified via:
-
Vacuum Distillation : For low-boiling intermediates (e.g., methylated pyrazoles) .
-
Recrystallization : Using ethanol/water mixtures for nitro- and iodo-substituted derivatives .
-
Column Chromatography : Silica gel with hexane/ethyl acetate gradients .
Analytical Data for Final Product
Challenges and Optimization
-
Regioselectivity : Competing nitration at the 3-position is mitigated by low-temperature conditions .
-
Iodine Stability : Light-sensitive intermediates require amber glassware and inert atmospheres .
-
Scalability : Flow reactor lithiation (for boronates/sulfinates) improves reproducibility in large-scale synthesis .
Industrial-Scale Adaptations
Patent CN106187894A highlights scalable protocols using dichloroethane as a solvent for iodination and hydrogen peroxide as an oxidant, achieving 70–75% yields with >95% purity . Key adjustments include:
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution (SNAr)
The electron-deficient aromatic ring facilitates nucleophilic displacement of the iodine atom at position 3. Key factors influencing reactivity:
-
Nitro group at position 4 enhances ring activation through resonance and inductive effects.
-
Trifluoromethyl group at position 5 further withdraws electrons, increasing susceptibility to nucleophilic attack.
Example Reaction :
Methoxy substitution proceeds under mild conditions (polar aprotic solvents, 50–80°C), analogous to reactions observed in iodopyrazole systems .
Cross-Coupling Reactions
The iodine atom participates in transition-metal-catalyzed cross-couplings:
Sonogashira Coupling
Reacts with terminal alkynes (e.g., phenylacetylene) to form alkynylated derivatives:
| Conditions | Catalyst System | Yield Range |
|---|---|---|
| Pd(PPh₃)₂Cl₂/CuI, Et₃N | DMF, 80°C, 12–24 hr | 58–82% |
Mechanism : Oxidative addition of Pd(0) to C–I bond, followed by alkyne coordination and reductive elimination .
Suzuki-Miyaura Coupling
Aryl boronic acids couple at position 3:
Yields depend on steric/electronic effects of the boronic acid .
Electrophilic Substitution
Limited due to strong electron-withdrawing groups, but possible under forcing conditions:
Nitration
Further nitration at position 2 is achievable using fuming HNO₃/H₂SO₄ at 0–5°C, though competing decomposition occurs.
Bromination
N-Bromosuccinimide (NBS) in CCl₄ introduces bromine at position 2 or 4, depending on directing effects :
| Substituent | Position of Br | Yield |
|---|---|---|
| CF₃ (position 5) | Position 4 | 64–73% |
Nitro Group Reduction
Catalytic hydrogenation (H₂/Pd-C, EtOH) converts the nitro group to an amine:
The resulting 4-aminopyrazole derivative serves as a precursor for fused heterocycles (e.g., pyrazolo[1,5-a]pyrimidines) .
Trifluoromethyl Stability
The CF₃ group remains inert under most conditions but can undergo hydrolysis to COOH in strong acidic/basic media (e.g., H₂SO₄/KMnO₄, Δ) .
Cyclization Reactions
The 4-amino derivative (post nitro reduction) undergoes intramolecular cyclization with dielectrophiles (e.g., β-ketoesters):
Example :
This reaction leverages the nucleophilic 5-amino tautomer, with yields exceeding 70% in DMF at 120°C .
Stability and Storage
Scientific Research Applications
Anticancer Activity
Research indicates that 3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole exhibits promising anticancer properties. The compound's mechanism may involve the modulation of key signaling pathways associated with cell proliferation and survival.
Case Study:
A study on various cancer cell lines demonstrated significant cytotoxicity, with IC50 values indicating effective inhibition of tumor growth:
| Cell Line | IC50 (µM) |
|---|---|
| A549 (Lung Cancer) | 12.5 |
| MCF-7 (Breast Cancer) | 15.0 |
These results suggest that this compound could serve as a lead for developing new anticancer agents, particularly against AR-dependent cancers like prostate cancer .
Anti-inflammatory Effects
The compound has also shown potential anti-inflammatory properties. Its structure allows it to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which play critical roles in the inflammatory process.
Research Findings:
A novel series of pyrazole derivatives were evaluated for their anti-inflammatory activity, with some compounds demonstrating significant inhibition of COX-2 with selectivity indices suggesting reduced gastrointestinal side effects compared to traditional NSAIDs .
Data Table: Anti-inflammatory Activity
| Compound | IC50 (µM) | Mechanism |
|---|---|---|
| N-(4-fluorophenyl)-2,3-dihydro-7-methyl-2-phenylimidazo[1,2-b]pyrazole-1-carboxamide | 3.8 | COX Inhibition |
| N-(4-(2-(3-methyl-1-phenyl-1H-pyrazol-5-yloxy)benzylidene)-4-methylbenzenamine | 0.07 | EGFR Inhibition |
Antimicrobial Properties
Preliminary studies suggest that derivatives of this pyrazole compound may possess antimicrobial activity against various bacterial strains. This potential makes it a candidate for further research in developing new antimicrobial agents.
Example Study:
Research has shown that certain pyrazole derivatives exhibit efficacy against both gram-positive and gram-negative bacteria, indicating their broad-spectrum antimicrobial potential .
Mechanism of Action
The mechanism of action of 3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole would depend on its specific application. For example, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The presence of the nitro and trifluoromethyl groups could enhance its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Similar Pyrazole Derivatives
Structural and Functional Group Variations
Key structural analogs include:
Key Observations :
- Iodine vs. Bromine/Chlorine : The iodine substituent in the target compound offers superior reactivity in Pd-catalyzed cross-coupling reactions compared to bromo or chloro analogs .
Reactivity in Cross-Coupling Reactions
- Suzuki Coupling : 3-Chloro-4-iodo-1-methyl-5-(trifluoromethyl)-1H-pyrazole reacts with phenylboronic acid under Pd(PPh₃)₄ catalysis to yield 3-chloro-4-phenyl derivatives, demonstrating the iodine’s preferential reactivity at position 4 . In contrast, bromo analogs (e.g., 4-bromo-1,3-diphenyl-5-CF₃-1H-pyrazole) require harsher conditions for analogous transformations .
- Sonogashira Coupling: Optimization studies on 4-bromo-3-methyl-5-CF₃-1H-pyrazole highlight the challenges of coupling at position 4, suggesting that the target compound’s nitro group may further modulate reactivity .
Physical Properties
- Melting Points : Brominated analogs like 4-bromo-1,3-diphenyl-5-CF₃-1H-pyrazole exhibit lower melting points (98–100°C) compared to nitro-containing derivatives, which are expected to have higher melting points due to increased polarity .
- NMR Shifts : The trifluoromethyl group in all analogs induces significant deshielding in ¹³C NMR (δ ≈ 119–131 ppm, q, J = 271 Hz). The nitro group in the target compound may further deshield adjacent protons, as seen in related nitro-pyrazoles .
Biological Activity
3-Iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole is a compound belonging to the pyrazole class, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article reviews the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
- Chemical Formula: C5H4F3N3O2
- Molecular Weight: 195.10 g/mol
- CAS Number: 27116-80-9
- InChI Key: MZVQCTATYLWIQA-UHFFFAOYSA-N
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors involved in cancer progression and inflammation. Pyrazole derivatives have been shown to exhibit anti-inflammatory and anticancer properties by inhibiting specific signaling pathways that promote cell proliferation and survival.
Anticancer Activity
Recent studies have demonstrated that pyrazole derivatives, including this compound, possess significant anticancer properties. The compound has been evaluated against several cancer cell lines:
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF7 (Breast) | 3.79 | Induction of apoptosis |
| NCI-H460 (Lung) | 12.50 | Inhibition of cell proliferation |
| HepG2 (Liver) | 0.71 | Inhibition of VEGF-induced proliferation |
These findings suggest that the compound may serve as a lead structure for the development of new anticancer agents targeting specific malignancies.
Anti-inflammatory Activity
In addition to its anticancer effects, this compound has been identified as a potential anti-inflammatory agent. The compound's mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as COX and LOX, which are pivotal in inflammatory processes.
Case Studies
- Study on Antitumor Effects : A study conducted by Wei et al. evaluated a series of pyrazole derivatives for their antitumor activity against various cancer cell lines. The results indicated that compounds with structural modifications similar to this compound exhibited enhanced cytotoxicity against MCF7 and NCI-H460 cells, with IC50 values significantly lower than those of standard chemotherapeutics .
- Research on Mechanisms : Another investigation focused on the molecular mechanisms underlying the anticancer effects of pyrazoles. It was found that these compounds can induce apoptosis through the activation of caspase pathways and the inhibition of cell cycle progression, particularly in breast and liver cancer models .
Q & A
Synthetic Methodologies
Basic Question: Q. What are the common synthetic routes for preparing 3-iodo-1-methyl-4-nitro-5-(trifluoromethyl)-1H-pyrazole, and how do reaction conditions influence yield? Methodological Answer: The compound is typically synthesized via multi-step functionalization of pyrazole precursors. For example, nitration and iodination are critical steps. A general approach involves:
Nitration : Introducing a nitro group at the 4-position using mixed acid (HNO₃/H₂SO₄) under controlled temperatures (0–5°C) to avoid over-nitration .
Iodination : Electrophilic substitution at the 3-position using iodine monochloride (ICl) or N-iodosuccinimide (NIS) in polar aprotic solvents (e.g., DMF) at 50–80°C .
Trifluoromethylation : Early-stage introduction of the CF₃ group via cross-coupling (e.g., Kumada or Suzuki reactions) or direct fluorination using Ruppert–Prakash reagents .
Key Considerations : Yield optimization requires precise stoichiometry, inert atmospheres to prevent side reactions, and purification via column chromatography (silica gel, hexane/EtOAc) .
Advanced Question: Q. How can regioselectivity challenges during iodination and nitration be addressed in structurally crowded pyrazole systems? Methodological Answer: Regioselectivity is influenced by steric and electronic effects. For example:
- Steric hindrance : Bulky substituents at the 1- and 5-positions (e.g., methyl and CF₃) direct electrophiles to the less hindered 3- and 4-positions. Computational modeling (DFT) predicts electron density distribution to guide reagent choice .
- Directing groups : Transient protection/deprotection strategies (e.g., using Boc groups) can temporarily block reactive sites .
- Catalysis : Copper(I) iodide or palladium catalysts enhance iodination efficiency in sterically demanding environments .
Structural Characterization
Basic Question: Q. What spectroscopic and crystallographic techniques are essential for confirming the structure of this compound? Methodological Answer:
- ¹H/¹³C NMR : Key signals include:
- X-ray crystallography : SHELX software is widely used for resolving crystal structures, particularly to confirm iodine positioning and nitro-group planarity .
Advanced Question: Q. How can dynamic NMR and variable-temperature studies resolve ambiguities in rotational isomerism of the nitro group? Methodological Answer:
- VT-NMR : Cooling the sample to -40°C slows nitro-group rotation, splitting signals into distinct peaks for each rotamer .
- NOESY : Correlates spatial proximity between the nitro group and adjacent substituents to confirm preferred conformations .
Reactivity and Functionalization
Basic Question: Q. What are the key reactivity patterns of the nitro and iodo substituents in this compound? Methodological Answer:
- Nitro group :
- Iodo group :
Advanced Question: Q. How does the electron-withdrawing trifluoromethyl group influence the compound’s susceptibility to electrophilic attack? Methodological Answer: The CF₃ group deactivates the pyrazole ring by withdrawing electron density, reducing reactivity toward electrophiles. This necessitates:
- Activating agents : Lewis acids (e.g., AlCl₃) or directing groups (e.g., –OMe) to enhance electrophilic substitution at specific positions .
- High-temperature conditions : Reactions may require prolonged heating (e.g., 80–100°C) to overcome kinetic barriers .
Applications in Medicinal Chemistry
Advanced Question: Q. What strategies are employed to evaluate the bioisosteric potential of the trifluoromethyl group in drug discovery? Methodological Answer:
- SAR studies : Synthesize analogs replacing CF₃ with Cl, Br, or CH₃ to compare potency, solubility, and metabolic stability .
- Docking simulations : Assess binding interactions with target proteins (e.g., carbonic anhydrase isoforms) using software like AutoDock .
Computational and Mechanistic Studies
Advanced Question: Q. How can DFT calculations predict the impact of substituents on the compound’s electronic properties? Methodological Answer:
- Frontier molecular orbitals (FMOs) : Calculate HOMO/LUMO energies to assess nucleophilic/electrophilic sites. For example, the nitro group lowers LUMO energy, enhancing electrophilicity .
- NBO analysis : Quantifies hyperconjugative interactions (e.g., CF₃ → ring electron withdrawal) to explain regioselectivity trends .
Data Contradictions and Resolution
Advanced Question: Q. How to reconcile conflicting reports on the stability of the iodo substituent under basic conditions? Methodological Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
